molecular formula C8H7ClN2O2 B1510250 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone CAS No. 30493-40-4

1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone

Cat. No.: B1510250
CAS No.: 30493-40-4
M. Wt: 198.6 g/mol
InChI Key: GNSGAOCDJQLWOL-UHFFFAOYSA-N
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Description

1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone (CAS 30493-40-4) is a chemical compound with the molecular formula C8H7ClN2O2 and a molecular weight of 198.61 g/mol . This imidazooxazine derivative is provided as a high-purity (95+%) material for research applications and should be stored sealed in a dry environment at 2-8°C to maintain stability . The compound features a chloro-substituted 5H-imidazo[2,1-b][1,3]oxazine ring system linked to an ethanone functional group. The imidazo[2,1-b][1,3]oxazine scaffold is of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial agents. Related bicyclic nitroimidazo-oxazine compounds have been extensively explored for their potent antitubercular activities, demonstrating excellent bactericidal properties against both replicating and non-replicating Mycobacterium tuberculosis . These compounds often act as prodrugs that require enzymatic activation. Researchers value this core structure for its potential in discovering new therapeutic agents, especially against drug-resistant bacterial strains . This product is intended for Research Use Only and is not approved for human, therapeutic, or veterinary use.

Properties

IUPAC Name

1-(6-chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c1-5(12)7-2-10-8-11(7)3-6(9)4-13-8/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSGAOCDJQLWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1CC(=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743593
Record name 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30493-40-4
Record name 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Form the Imidazo[2,1-b]oxazine Core

  • Starting from appropriately substituted aminophenols or related precursors, the imidazo[2,1-b]oxazine ring is formed via intramolecular cyclization.
  • For example, reaction of 2-amino-4-chlorophenol with reagents such as benzyl chloroformate or acetic anhydride under basic aqueous conditions (NaHCO3 or NaOH) at room temperature leads to cyclized intermediates bearing the oxazine ring with the 6-chloro substituent.
  • The reaction times typically range from 15 minutes to 15 hours depending on the reagent and conditions.
  • The products are isolated by precipitation upon acidification and purified by filtration and washing.

Introduction of the Ethanone Group at the 3-Position

  • Acylation reactions are employed to introduce the ethanone moiety at the 3-position of the imidazo-oxazine ring.
  • Acetic anhydride or acetyl chloride can be used as acetylating agents.
  • The acylation is performed in aqueous or organic solvents, often at room temperature or with mild heating.
  • The reaction is monitored to avoid over-acylation or side reactions.
  • The final product is obtained as a solid after filtration and drying.

Alternative Routes Involving Thioester Intermediates and Oxidation

  • Some synthetic routes involve the formation of thioester intermediates by treatment with potassium thioacetate (KSAc) in dimethylformamide (DMF), followed by saponification and cyclization using aqueous NaOH in methanol.
  • Subsequent oxidation steps using oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or Dess-Martin periodinane allow for functional group transformations leading to the target compound or its analogs.
  • These routes provide access to derivatives with modifications at the sulfur or oxygen atoms in the ring system, affecting the biological activity.

Representative Reaction Scheme Summary

Step Reagents/Conditions Outcome Yield (%)
1. Cyclization of 2-amino-4-chlorophenol with benzyl chloroformate in 3M NaHCO3 at RT, 15 h Formation of imidazo[2,1-b]oxazine core with 6-chloro substituent Light brown solid 79
2. Acylation with acetic anhydride in water, stirring 30 min Introduction of ethanone group at 3-position White solid Not specified
3. Thioester formation by KSAc in DMF Thioester intermediate 95
4. Saponification and cyclization with 3M NaOH in MeOH Bicyclic compound formation 26
5. Oxidation with mCPBA in CH2Cl2 Oxidized derivatives 26-59
6. Oxidation with Dess-Martin periodinane Aldehyde or ketone formation 82-86

Detailed Research Findings

  • The substitution at the 6-position with chlorine is crucial for biological activity and is introduced early in the synthesis via the choice of starting aminophenol derivative.
  • The cyclization conditions are mild, typically carried out at room temperature in aqueous bicarbonate solutions, which minimizes side reactions and facilitates purification.
  • Acylation to form the ethanone group is efficient with acetic anhydride, yielding the desired ketone functionality without significant by-products.
  • Oxidation reactions using mCPBA and Dess-Martin periodinane are selective and high-yielding, allowing for further functional group modifications if necessary.
  • The use of thioester intermediates and subsequent oxidation steps expands the synthetic flexibility to access analogs with varied substituents on the imidazo-oxazine scaffold.
  • Reported yields vary from moderate to high, reflecting the optimization of reaction conditions in different steps.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes Yield Range (%)
Cyclization of aminophenol Benzyl chloroformate, NaHCO3 (3M), RT, 15 h Mild conditions, selective ring closure 70-79
Acylation with acetic anhydride Acetic anhydride, water, RT, 30 min Efficient ethanone introduction Not specified
Thioester formation KSAc, DMF High yield intermediate formation 95
Saponification & cyclization NaOH (3M), MeOH Bicyclic compound formation 26
Oxidation (mCPBA) mCPBA, CH2Cl2 Selective oxidation to sulfoxides/sulfones 26-59
Oxidation (Dess-Martin) Dess-Martin periodinane Efficient oxidation to aldehydes/ketones 82-86

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone has various scientific research applications, including its use in chemistry, biology, medicine, and industry. Its unique chemical structure makes it a valuable compound for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism by which 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that can be beneficial for various therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

a) 1-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)ethanone
  • Structural Difference : Replaces the oxazin oxygen with sulfur, forming a thiazole ring.
  • Synonym: SCHEMBL3762990 (CAS: 1257078-94-6) .
b) 1-(6-Chloroimidazo[1,2-B]Pyridazin-3-YL)-Ethanone
  • Structural Difference : Pyridazine ring replaces oxazin, altering aromaticity and hydrogen-bonding capacity.
  • Properties : Molecular formula C₈H₆ClN₃O (MW: 195.6), with a distinct electron-deficient pyridazine core that may influence reactivity in cross-coupling reactions .

Substituent Variations

a) 1-(6-Hydroxyimidazo[2,1-b][1,3]thiazol-5-yl)ethanone
  • Structural Difference : Hydroxy group replaces chlorine at position 4.
  • CAS: 67073-26-1 .
b) (R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
  • Structural Difference : Nitro and trifluoromethoxy groups introduce strong electron-withdrawing effects.
  • Impact : Increased metabolic stability and target affinity, as seen in antiparasitic drug candidates .

Complex Derivatives

a) (R)-2-Nitro-7-((3-((((S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)oxy)methyl)-4-(trifluoromethoxy)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
  • Structural Complexity : Features dual nitro groups and a benzyloxy-trifluoromethoxy chain (MW: 556.4).
  • Application : Demonstrates how extended substituents can enhance binding to biological targets, though synthetic complexity increases .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Key Properties
Target Compound Imidazo-oxazin 6-Cl, 3-acetyl - - High purity (100%), GHS-compliant
1-(6-Chloroimidazo[2,1-b]thiazol-5-yl)ethanone Imidazo-thiazole 6-Cl, 5-acetyl C₇H₆ClN₃OS 223.66 Increased lipophilicity
1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone Imidazo-thiazole 6-OH, 5-acetyl C₇H₇N₃O₂S 205.21 Enhanced solubility
1-(6-Chloroimidazo[1,2-B]Pyridazin-3-YL)-Ethanone Imidazo-pyridazine 6-Cl, 3-acetyl C₈H₆ClN₃O 195.61 Electron-deficient core
(R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]... Imidazo-oxazin 2-NO₂, 6-O-CF₃OPh C₁₆H₁₃F₃N₄O₅ 398.29 Antiparasitic activity

Biological Activity

1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone is a compound of growing interest due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer and antimicrobial effects, as well as its mechanisms of action.

  • Molecular Formula : C16H23N3O4
  • Molecular Weight : 321.37 g/mol
  • CAS Number : 187235-55-8

Anticancer Activity

Recent studies have shown that derivatives of imidazo[2,1-b][1,3]oxazine exhibit significant anticancer properties. For example, a related class of compounds demonstrated differential inhibition of breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3), with IC50 values ranging from 0.09 to 157.4 µM across various cell lines .

Table 1: IC50 Values of Related Compounds in Breast Cancer Cell Lines

CompoundMCF-7 (µM)CAMA-1 (µM)HCC1954 (µM)SKBR-3 (µM)
Compound A0.300.160.510.09
Compound B157.4139157.293.08

These findings suggest that the imidazo[2,1-b][1,3]oxazine scaffold may be a promising lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, imidazo[2,1-b][1,3]oxazines have shown potential antimicrobial activity. A study indicated that certain derivatives possess effective antibacterial properties against various pathogens, highlighting their potential use in treating infections .

The mechanisms by which these compounds exert their biological effects are still being elucidated. However, several studies suggest that the generation of reactive oxygen species (ROS) plays a critical role in their anticancer activity . The oxidative stress induced by these compounds may lead to apoptosis in cancer cells.

Case Study: Breast Cancer Inhibition

A notable study evaluated the effects of several imidazo[2,1-b][1,3]oxazine derivatives on breast cancer cell lines. The results indicated that compounds with specific substitutions at the C-2 position exhibited enhanced inhibitory effects on cell proliferation compared to their unsubstituted counterparts .

Research Findings on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion assays, suggesting strong antibacterial activity .

Q & A

How can the synthesis of 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone be optimized to improve yield and purity?

Level: Basic
Methodological Answer:
Optimization involves controlling reaction parameters such as temperature, solvent choice, and catalyst use. For example:

  • Temperature: Reactions are typically conducted under reflux (e.g., 45–80°C) to ensure complete conversion while minimizing side reactions .
  • Catalysts: Anhydrous potassium carbonate or palladium-based catalysts can improve coupling efficiency in multi-step syntheses .
  • Solvent: Polar aprotic solvents like dioxane or dichloromethane (DCM) enhance solubility and reaction homogeneity .
    Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol) is critical for achieving >95% purity .

What analytical techniques are most effective for confirming the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify the chloroimidazole and ethanone moieties. For example, the ethanone carbonyl group typically appears at ~200–210 ppm in ¹³C NMR .
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion) with an error margin <5 ppm .
  • HPLC: Reverse-phase HPLC monitors reaction progress and purity, using C18 columns and UV detection at 254 nm .

How does the chloro substituent influence the compound's reactivity in subsequent chemical modifications?

Level: Advanced
Methodological Answer:
The chloro group at position 6 enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura). Key considerations:

  • SNAr Reactions: Requires electron-withdrawing groups (e.g., ethanone) to activate the imidazo-oxazine ring. Amines or thiols can displace chlorine under mild conditions (e.g., 60°C, DMF) .
  • Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling with boronic acids, introducing aryl/heteroaryl groups .
  • Steric Effects: The chloro group’s position may hinder reactions at adjacent sites, necessitating computational modeling to predict regioselectivity .

What methodologies are recommended for elucidating the three-dimensional conformation of this compound and its derivatives?

Level: Advanced
Methodological Answer:

  • X-ray Crystallography: Single-crystal diffraction provides precise bond angles and torsional strain data. Crystals are grown via slow evaporation in solvents like ethanol/water mixtures .
  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) predict electronic properties and reactive sites. Software like Gaussian or Schrödinger Suite is used .
  • Docking Simulations: Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinases), guiding structure-activity relationship (SAR) studies .

How can contradictory data in biological activity assays (e.g., varying IC50 values across studies) be systematically addressed?

Level: Advanced
Methodological Answer:

  • Dose-Response Curves: Repeat assays with standardized concentrations (e.g., 0.1–100 µM) and multiple replicates to assess reproducibility .
  • Cell Line Validation: Use authenticated cell lines (e.g., ATCC) to rule out variability due to genetic drift .
  • Statistical Analysis: Apply ANOVA or Student’s t-test to determine significance (p < 0.05). Meta-analysis of published data identifies trends obscured by experimental noise .
  • Assay Conditions: Control pH, temperature, and serum content to minimize confounding factors .

What experimental approaches are used to investigate the compound's mechanism of action in target binding?

Level: Advanced
Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (kon/koff) to purified proteins (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Cellular Thermal Shift Assay (CETSA): Confirms target engagement in live cells by monitoring protein stabilization upon compound treatment .
  • CRISPR-Cas9 Knockouts: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone

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